molecular formula C18H19N5O2 B12165449 N-(2-oxo-2-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]amino}ethyl)benzamide

N-(2-oxo-2-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]amino}ethyl)benzamide

Cat. No.: B12165449
M. Wt: 337.4 g/mol
InChI Key: DZFHWEBRCJZZQW-UHFFFAOYSA-N
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Description

N-(2-oxo-2-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]amino}ethyl)benzamide is a complex organic compound featuring a triazolo-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]amino}ethyl)benzamide typically involves multi-step organic reactions. One common approach includes the formation of the triazolo-pyridine core followed by the attachment of the benzamide group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process, reducing the reaction time and improving yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(2-oxo-2-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]amino}ethyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-oxo-2-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to apoptosis in cancer cells .

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-oxo-2-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propylamino]ethyl]benzamide

InChI

InChI=1S/C18H19N5O2/c24-17(13-20-18(25)14-7-2-1-3-8-14)19-11-6-10-16-22-21-15-9-4-5-12-23(15)16/h1-5,7-9,12H,6,10-11,13H2,(H,19,24)(H,20,25)

InChI Key

DZFHWEBRCJZZQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

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